![molecular formula C11H7ClN2OS2 B7528794 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring, a pyrimidine ring, and a chlorine atom attached to the thiophene ring.
Mecanismo De Acción
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as DNA topoisomerase I, which is involved in DNA replication and transcription. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been reported to have various biochemical and physiological effects. This compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their cellular processes. Moreover, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments include its high purity, stability, and potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthesis methods to improve the yield and purity of the final product. Another direction is the study of this compound's potential applications in the field of organic electronics. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications.
In conclusion, 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields of science.
Métodos De Síntesis
The synthesis of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(5-chlorothiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, which is then oxidized to form 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. This synthesis method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of science. This compound has been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Moreover, this compound has been reported to have potential applications in the field of organic electronics due to its high electron mobility and stability.
Propiedades
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-9-2-1-7(17-9)5-14-6-13-10-8(11(14)15)3-4-16-10/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFLNKRLXUOTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


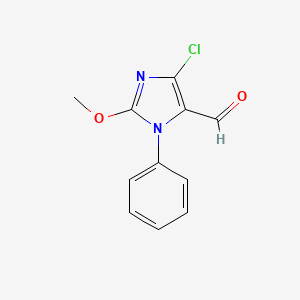
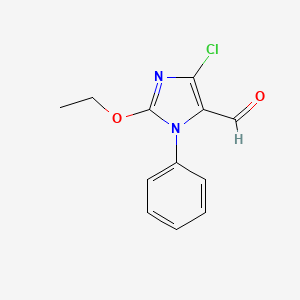
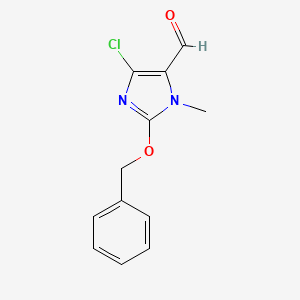
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
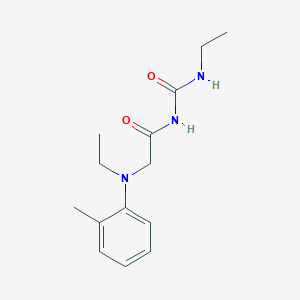
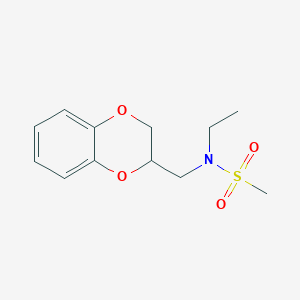
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
